molecular formula C14H12N6O3 B10910834 N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide

N'-[(Z)-indol-3-ylidenemethyl]-1-methyl-4-nitropyrazole-3-carbohydrazide

Cat. No.: B10910834
M. Wt: 312.28 g/mol
InChI Key: CLGRTOVBOFQRGY-FRKPEAEDSA-N
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Description

N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole moiety, a pyrazole ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a pyrazole carboxylic acid hydrazide. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings .

Scientific Research Applications

N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~3~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOHYDRAZIDE is unique due to its combination of an indole moiety, a pyrazole ring, and a nitro group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H12N6O3

Molecular Weight

312.28 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C14H12N6O3/c1-19-8-12(20(22)23)13(18-19)14(21)17-16-7-9-6-15-11-5-3-2-4-10(9)11/h2-8,15H,1H3,(H,17,21)/b16-7+

InChI Key

CLGRTOVBOFQRGY-FRKPEAEDSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CNC3=CC=CC=C32)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CNC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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